Chloroorienticin C

概要

説明

2',3'-ジデヒドロ-2',3'-ジデオキシチミジンは、一般にスタブジンとして知られており、HIV/AIDSの予防および治療に使用される抗レトロウイルス薬です。これはヌクレオシド類似体逆転写酵素阻害剤(NRTI)のクラスに属します。 スタブジンは1966年に初めて記述され、1994年に米国で承認されました 。 ジェネリック医薬品として入手可能であり、他の抗レトロウイルス薬と組み合わせて使用されることがよくあります .

準備方法

化学反応の分析

スタブジンは、リン酸化、加水分解、還元などのさまざまな化学反応を起こします。 最初のリン酸化ステップには、ATPアニオンとの相互作用が含まれ、C5'-OH基の回転によってコンホーマーをC1からC3に変更します 。 スタブジンは、加水分解およびプロトン化促進型分子内還元的分解を起こし、ボラノトリおよびジホスフェート、およびH-ホスホネートを形成する可能性があります 。 これらの反応は、ウイルスDNAへの活性化と組み込みに不可欠です。

科学研究への応用

スタブジンは、特に化学、生物学、医学、および産業の分野で、科学研究に重要な用途があります。 逆転写酵素を阻害し、ウイルスDNA合成を停止する能力により、抗HIV剤として使用されます 。 スタブジンは、抗ウイルス活性を向上させるためのプロヌクレオチド戦略における潜在的な使用についても研究されています 。 さらに、新しいヌクレオシド類似体の開発や、複雑な生物学的システムの研究に使用されます .

科学的研究の応用

Antibacterial Properties

Chloroorienticin C exhibits significant antibacterial activity against various Gram-positive bacteria, including strains resistant to conventional antibiotics. The compound is derived from chloroeremomycin and is characterized by the presence of specific sugar moieties that enhance its binding affinity to bacterial cell wall precursors.

- Mechanism of Action : this compound works by inhibiting bacterial cell wall synthesis. It interferes with the transglycosylation and transpeptidation steps in peptidoglycan biosynthesis, similar to other glycopeptides like vancomycin and oritavancin . This inhibition leads to the weakening of the bacterial cell wall and ultimately results in cell lysis.

- Comparative Efficacy : Studies have shown that this compound has a lower minimum inhibitory concentration (MIC) against VRE compared to traditional antibiotics, suggesting its potential as a more effective treatment option .

Mechanism of Resistance

Understanding the mechanisms by which bacteria develop resistance to this compound is crucial for optimizing its use in clinical settings. Research indicates that modifications in the target site within the bacterial cell wall can reduce the efficacy of this compound. The ongoing study of these resistance mechanisms is vital for developing strategies to counteract them.

Case Studies and Experimental Findings

Several studies have documented the effectiveness of this compound in laboratory settings:

- In Vitro Studies : In vitro experiments have demonstrated that this compound maintains its antibacterial activity against various resistant strains, including those with modified peptidoglycan precursors. These studies often utilize high-performance liquid chromatography (HPLC) and mass spectrometry for analysis .

- Animal Models : Preliminary animal studies have indicated that this compound can effectively reduce bacterial load in infected tissues, showcasing its potential for therapeutic use in vivo. However, further research is needed to assess its safety and efficacy in humans.

Potential Therapeutic Applications

Given its promising antibacterial properties, this compound could be developed into a novel therapeutic agent for treating serious infections caused by resistant bacteria. Potential applications include:

- Hospital-Acquired Infections : this compound may be particularly useful in treating infections acquired in healthcare settings, where antibiotic resistance is prevalent.

- Combination Therapy : Research suggests that combining this compound with other antibiotics could enhance overall efficacy and reduce the likelihood of resistance development.

作用機序

スタブジンは、天然の基質であるデオキシグアノシン三リン酸(dGTP)と競合し、ウイルスDNAに組み込まれることによって、HIV-1逆転写酵素の活性を阻害します 。 組み込まれたヌクレオシド類似体には3'-OH基がないため、DNA鎖伸長に不可欠な5'から3'のホスホジエステル結合が形成されず、ウイルスDNAの成長が停止します 。 このメカニズムは、抗レトロウイルス薬としての有効性に不可欠です。

類似の化合物との比較

スタブジンは、ジドブジン(AZT)、ジダノシン(ddI)、ザルシタビン(ddC)、ラミブジン(3TC)、エムトリシタビン(FTC)などの他のヌクレオシド類似体と似ています 。 これらの化合物も逆転写酵素を阻害し、ウイルスDNA合成を停止します。 スタブジンは、不飽和リボース環と2'-および3'-OH基の欠如を含む、その特定の構造によってユニークです 。 この構造は、ヒト免疫不全ウイルスの逆転写酵素酵素に対する効果的な代替基質となっています .

類似化合物との比較

Stavudine is similar to other nucleoside analogs such as zidovudine (AZT), didanosine (ddI), zalcitabine (ddC), lamivudine (3TC), and emtricitabine (FTC) . These compounds also inhibit reverse transcriptase and terminate viral DNA synthesis. stavudine is unique due to its specific structure, which includes an unsaturated ribose ring and the lack of 2’- and 3’-OH groups . This structure makes it an effective alternative substrate for the reverse transcriptase enzyme of the human immunodeficiency virus .

生物活性

Chloroorienticin C is a glycopeptide antibiotic derived from the chloroeremomycin family, which has gained attention due to its potential in combating antibiotic-resistant bacteria. This article discusses the biological activity of this compound, including its mechanisms of action, antibacterial efficacy, and relevant research findings.

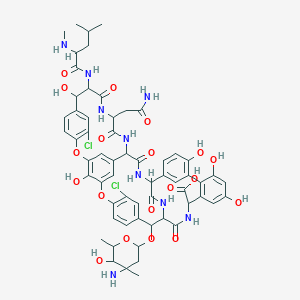

Chemical Structure and Properties

This compound has a molecular weight of approximately 1,288.1 Da, characterized by its unique glycosylation pattern that includes various sugar moieties. It is synthesized through enzymatic processes involving glycosyltransferases that modify precursor compounds such as deoxysugar derivatives.

This compound exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. Similar to other glycopeptides like vancomycin, its mechanism involves binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby preventing cross-linking during cell wall formation. This action disrupts the structural integrity of bacterial cells, leading to cell lysis and death.

Antimicrobial Efficacy

Research indicates that this compound displays significant activity against Gram-positive bacteria, including strains resistant to conventional antibiotics. In vitro studies have demonstrated its effectiveness against:

- Methicillin-resistant Staphylococcus aureus (MRSA)

- Vancomycin-resistant Enterococci (VRE)

The Minimum Inhibitory Concentration (MIC) values for this compound against these pathogens are comparable to those of established antibiotics, suggesting its potential as a therapeutic agent.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Comparison with Vancomycin (µg/mL) |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus | 1.0 | 2.0 |

| Vancomycin-resistant Enterococci | 0.5 | 1.0 |

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of this compound:

- Study on Antibacterial Activity : A study published in Nature reported that this compound was effective against various resistant strains, showcasing its potential as an alternative treatment option for serious infections caused by multidrug-resistant bacteria .

- Glycosyltransferase Activity : Research highlighted the role of specific glycosyltransferases in the biosynthesis of this compound. The enzyme GtfA was found to preferentially catalyze the addition of sugar moieties to the precursor molecules, enhancing the compound's antibacterial properties .

- Comparative Efficacy : In comparative studies, this compound demonstrated superior efficacy against certain resistant strains compared to traditional antibiotics, indicating its potential for clinical application in treating resistant infections .

特性

IUPAC Name |

2-(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37,48-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H65Cl2N9O19/c1-22(2)12-33(65-5)53(79)70-47-49(76)25-7-10-37(31(61)14-25)88-39-16-27-17-40(50(39)77)89-38-11-8-26(15-32(38)62)51(90-42-21-60(4,64)52(78)23(3)87-42)48-58(84)69-46(59(85)86)30-18-28(72)19-36(74)43(30)29-13-24(6-9-35(29)73)44(55(81)71-48)68-56(82)45(27)67-54(80)34(20-41(63)75)66-57(47)83/h6-11,13-19,22-23,33-34,42,44-49,51-52,65,72-74,76-78H,12,20-21,64H2,1-5H3,(H2,63,75)(H,66,83)(H,67,80)(H,68,82)(H,69,84)(H,70,79)(H,71,81)(H,85,86) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHSINQSLUWRGER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O)OC9=C(C=C(C=C9)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H65Cl2N9O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1287.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118373-82-3 | |

| Record name | Chloroorienticin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118373823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。